

In vitro evolution experiments to study the development of Trimethoprim resistance in bacteria

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Compound of Interest		
Compound Name:	Trimethoprim (sulfate)	
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Application Notes and Protocols for In Vitro Evolution of Trimethoprim Resistance in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria. This pathway is essential for the production of nucleotides and certain amino acids, making DHFR an effective target for antimicrobial therapy. However, the emergence and spread of trimethoprim resistance pose a significant challenge to its clinical efficacy. Understanding the evolutionary dynamics of this resistance is crucial for the development of new therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro evolution experiments to study the development of trimethoprim resistance in bacteria. The described methods allow for the real-time observation and analysis of adaptive evolution under controlled laboratory conditions.

Key Concepts in Trimethoprim Resistance



Bacterial resistance to trimethoprim primarily arises from mutations in the folA gene, which encodes for DHFR. These mutations can lead to resistance through several mechanisms:

- Reduced Drug Affinity: Alterations in the amino acid sequence of DHFR can decrease its binding affinity for trimethoprim, rendering the drug less effective at inhibiting the enzyme.
- Increased Enzyme Production: Mutations in the promoter region of the folA gene can lead to the overexpression of DHFR, effectively titrating out the inhibitory effect of the drug.
- Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such
 as plasmids or integrons, that carry genes (e.g., dfrA) encoding for a trimethoprim-insensitive
 variant of DHFR.[1][2][3]

Data Presentation

Table 1: Experimentally Observed Mutations in E. coli Dihydrofolate Reductase (DHFR) Conferring

Trimethoprim Resistance

Mutation	Effect on Trimethoprim Affinity (Ki)	Fold Increase in IC50	Reference
P21L	Decreased	11-fold	[4][5]
W30R	Decreased	23-fold	[4][5]
L28R	Decreased	Significant	[6][7]
c-35t (promoter)	Increased DHFR expression	Significant	[6]

Table 2: Trimethoprim Resistance Levels in Clinically Isolated Bacteria



Bacterial Species	Trimethoprim MIC Range (μg/mL)	Resistance Mechanism	Reference
Streptococcus pneumoniae	64 to 512	Mutations in dihydrofolate reductase gene (e.g., lle100-Leu)	[8]
Pneumocystis jirovecii	-	Mutations in DHFR (e.g., S31F, F36C, L65P) leading to 4 to 100-fold higher Ki values	[9][10]
Escherichia coli	≥16	Plasmid-encoded efflux pumps (OqxAB), mutations in chromosomal DHFR	[11]

Experimental Protocols

Protocol 1: In Vitro Evolution of Trimethoprim Resistance using a Morbidostat

The morbidostat is a continuous culture device that maintains a constant selection pressure by dynamically adjusting the antibiotic concentration in response to the evolving bacterial population's growth rate.[8][9]

Materials:

- Morbidostat device (including culture vials, pumps, optical density sensors, and control software)
- Bacterial strain of interest (e.g., Escherichia coli K12)
- Growth medium (e.g., Mueller-Hinton Broth MHB)[1]
- · Trimethoprim stock solution



Sterile tubing and connectors

Procedure:

- System Sterilization: Autoclave all components of the fluidic system, including culture vials, media reservoirs, and tubing, to ensure sterility.[4]
- System Assembly: Assemble the morbidostat in a sterile environment, such as a laminar flow hood.
- Inoculation: Fill the culture vials with sterile growth medium and inoculate with an overnight culture of the bacterial strain.[4]
- Experiment Initiation: Start the morbidostat program. The software will monitor the optical density of the bacterial culture in real-time.
- Dynamic Drug Concentration Adjustment: The morbidostat will automatically add fresh
 medium containing trimethoprim to maintain a pre-defined level of growth inhibition. As the
 bacteria evolve resistance and their growth rate increases, the software will increase the
 trimethoprim concentration to maintain the selection pressure.
- Sampling: Periodically, and at the end of the experiment, collect samples from the culture vials for further analysis.
- Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) of the evolved populations (see Protocol 3).
 - Sequence the folA gene (and other relevant genes) to identify mutations responsible for resistance.
 - Assess the fitness cost of the evolved resistance (see Protocol 4).

Protocol 2: In Vitro Evolution of Trimethoprim Resistance using a MEGA-plate



The Microbial Evolution and Growth Arena (MEGA) plate is a large-scale agar plate with spatially varying antibiotic concentrations, allowing for the visual observation of bacterial evolution and migration.[7][12][13]

Materials:

- Large rectangular petri dish (e.g., 60 x 120 cm)
- Agar-based growth medium
- Trimethoprim
- · Motile bacterial strain

Procedure:

- Plate Preparation:
 - Prepare agar medium with varying concentrations of trimethoprim. Typically, sections are created with no antibiotic, 1x MIC, 10x MIC, 100x MIC, and 1000x MIC of the ancestral strain.[13]
 - Pour the agar sections into the MEGA-plate, creating a gradient of antibiotic concentration.
- Inoculation: Inoculate the antibiotic-free section of the plate with the bacterial strain.
- Incubation: Incubate the plate under appropriate conditions for an extended period (e.g., 10-14 days).[12][13]
- Observation: Visually monitor the migration of the bacterial population across the antibiotic gradient.
- Sampling: Collect samples from the leading edge of the migrating population at different antibiotic concentrations.
- Analysis:
 - Determine the MIC of the isolates from different sections of the plate.



 Perform whole-genome sequencing to identify mutations associated with resistance at each stage of evolution.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- Bacterial culture
- Growth medium
- Trimethoprim stock solution
- Incubator

Procedure:

- Serial Dilution: Prepare a two-fold serial dilution of trimethoprim in the growth medium across
 the wells of a 96-well plate.
- Inoculation: Inoculate each well with a standardized bacterial suspension.
- Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.
- Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of trimethoprim in which no visible growth is observed.

Protocol 4: Measurement of Fitness Cost of Resistance

The fitness cost of antibiotic resistance is the reduction in a bacterium's reproductive rate in an antibiotic-free environment compared to its susceptible counterpart.[14][15]



Materials:

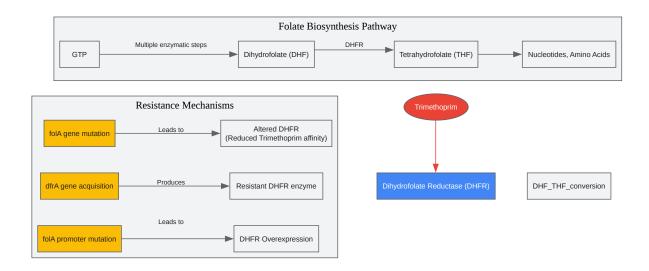
- · Resistant and susceptible (ancestral) bacterial strains
- Growth medium (antibiotic-free)
- Plate reader or spectrophotometer
- · Agar plates for colony counting

Procedure:

- Growth Curve Analysis:
 - Inoculate separate cultures of the resistant and susceptible strains in fresh, antibiotic-free medium.
 - Monitor the growth of each culture over time by measuring the optical density at regular intervals.
 - Calculate the maximum growth rate for each strain. A lower growth rate in the resistant strain indicates a fitness cost.
- Competition Assay:
 - Co-culture the resistant and susceptible strains in the same antibiotic-free medium,
 starting with a 1:1 ratio.
 - At the beginning of the experiment (t=0) and after a set period of growth (e.g., 24 hours),
 take samples from the co-culture.
 - Plate serial dilutions of the samples on both antibiotic-free and antibiotic-containing agar plates to determine the viable cell counts of the resistant and susceptible populations.
 - Calculate the relative fitness of the resistant strain compared to the susceptible strain.

Visualizations

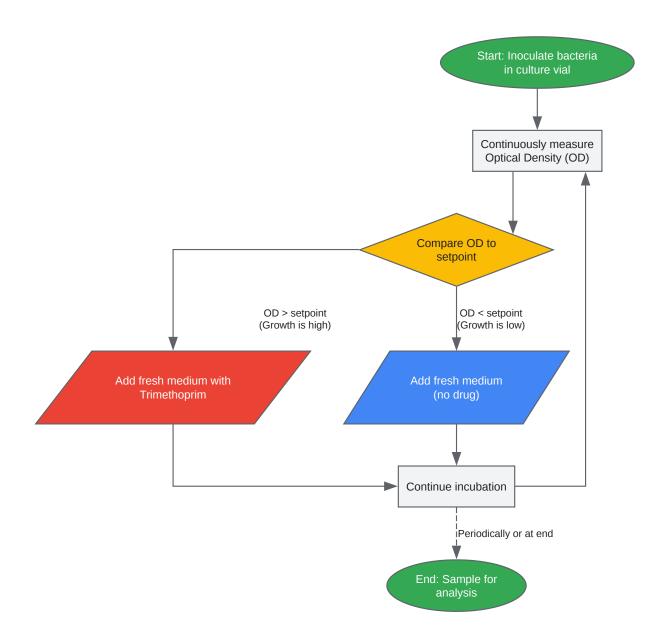




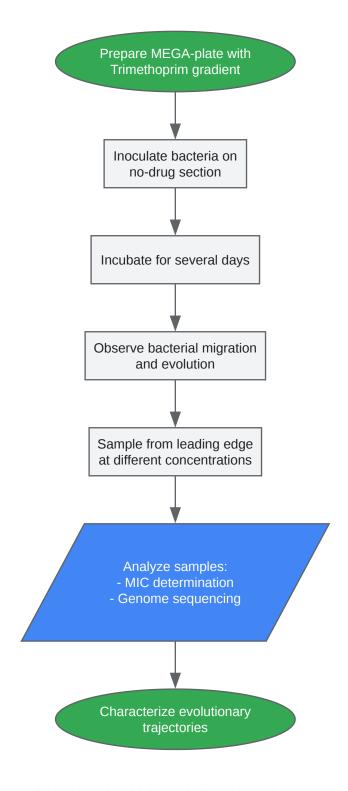
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Caption: Mechanism of Trimethoprim action and resistance.









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